2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran
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Overview
Description
2-(Bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and this specific compound features a bromomethyl group and a methyl group attached to the pyran ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran typically involves the bromination of 2-methyl-3,6-dihydro-2H-pyran. One common method is to react 2-methyl-3,6-dihydro-2H-pyran with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form new carbon-heteroatom bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the major products.
Oxidation and Reduction: Alcohols, ketones, and alkanes are formed.
Scientific Research Applications
2-(Bromomethyl)-2-methyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-2-methyl-3,6-dihydro-2H-pyran involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-methyl-3,6-dihydro-2H-pyran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Iodomethyl)-2-methyl-3,6-dihydro-2H-pyran: Similar structure but with an iodomethyl group.
2-Methyl-3,6-dihydro-2H-pyran: Lacks the halomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-(Bromomethyl)-2-methyl-3,6-dihydro-2H-pyran is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
CAS No. |
2297403-75-7 |
---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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